molecular formula C11H17N3O2 B14188250 (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide CAS No. 917875-32-2

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide

Cat. No.: B14188250
CAS No.: 917875-32-2
M. Wt: 223.27 g/mol
InChI Key: YNLHOBFZMMBGNA-SCZZXKLOSA-N
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Description

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both hydrazinyl and hydroxy functional groups, makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the enantioselective introduction of amino and hydroxy groups to a suitable precursor. . The reaction conditions often require the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yielding reactions such as the Horner–Wadsworth–Emmons reaction to introduce the necessary functional groups . The scalability of these methods is crucial for producing the compound in large quantities for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the hydrazinyl group would produce an amine .

Scientific Research Applications

(2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the hydroxy group can participate in various chemical reactions, facilitating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide apart from similar compounds is its combination of the benzyl, hydrazinyl, and hydroxy functional groups.

Properties

CAS No.

917875-32-2

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

(2S,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide

InChI

InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10+/m1/s1

InChI Key

YNLHOBFZMMBGNA-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC1=CC=CC=C1)O)NN

Canonical SMILES

CC(C(C(=O)NCC1=CC=CC=C1)O)NN

Origin of Product

United States

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